REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[Cl:8].[CH:9]1([B-](F)(F)F)[CH2:11][CH2:10]1.[K+].C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>[Cl:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:9]1[CH2:11][CH2:10]1 |f:1.2,3.4.5,8.9.10|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1Cl
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Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)[B-](F)(F)F.[K+]
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Name
|
cesium carbonate
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Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
93.3 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
224 mg
|
Type
|
catalyst
|
Smiles
|
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at 115° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
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FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
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ADDITION
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Details
|
The filtrate was poured into a separatory funnel
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with an aqueous solution 1.0M sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica eluting with a heptane/(solution 3% triethylamine in ethyl acetate) gradient
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.39 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |